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Compound of Interest

Compound Name: Azepan-1-yl(phenyl)acetonitrile

CAS No.: 17766-41-5

Cat. No.: B185675

Get Quote

In the lexicon of medicinal chemistry, six-membered rings (piperidines, pyridines) and five-

membered rings (pyrrolidines) have historically dominated small-molecule drug discovery. The

seven-membered azepane (hexahydroazepine) moiety, however, represents a "privileged but

underutilized" scaffold. Its relative scarcity in early combinatorial libraries was not due to a lack

of biological relevance, but rather the synthetic challenge of constructing medium-sized rings

with high stereochemical precision.

Recent advances have shifted this paradigm.[4] The azepane ring is now recognized for its

unique conformational adaptability—occupying a "Goldilocks" zone between the rigidity of

piperidines and the entropic penalty of macrocycles. This guide explores the structural

rationale, pharmacological applications, and robust synthetic protocols for integrating azepane

moieties into high-value drug candidates.[2][3]

Structural Characteristics & Conformational
Analysis
Unlike the chair-locked cyclohexane/piperidine systems, the seven-membered azepane ring

exists in a dynamic equilibrium of flexible conformers. Understanding this landscape is critical
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for structure-based drug design (SBDD).

The Pseudorotation Itinerary
The azepane ring possesses greater degrees of freedom than six-membered rings. Its low-

energy conformations are primarily the Twist-Chair (TC) and the Twist-Boat (TB).

Twist-Chair (TC): Generally the global minimum for unsubstituted azepane.

Twist-Boat (TB): Only slightly higher in energy (approx. 2–3 kcal/mol), allowing the ring to

"breathe" and adapt to binding pockets.

Barrier to Inversion: The interconversion barrier is low (~10 kcal/mol), implying that azepanes

can operate via an "induced fit" mechanism, molding to the active site of enzymes (e.g.,

glycosidases) or receptors (e.g., GPCRs).

Substituent Effects
Gem-disubstitution: Placing two substituents on a single carbon (Thorpe-Ingold effect) can

significantly rigidify the ring, locking it into a specific bioactive conformation.

N-functionalization: The pyramidal inversion of the nitrogen atom, combined with ring

puckering, allows N-substituted azepanes to project vectors into unique 3D space, often

accessing hydrophobic pockets unavailable to piperidine analogues.

Pharmacological Landscape: From Diabetes to
Oncology
The azepane moiety is not merely a linker; it is often the pharmacophoric core.

FDA-Approved & Clinical Azepane Agents
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Drug Name Class/Indication Azepane Role
Mechanism of
Action

Tolazamide
Sulfonylurea (T2

Diabetes)
Hydrophobic Core

Blocks

channels in pancreatic

-cells; the azepane

ring provides optimal

lipophilicity for

membrane

penetration.

Bazedoxifene SERM (Osteoporosis)
Linker/Pharmacophor

e

The azepane ring

forms a salt bridge

with Asp351 in the

Estrogen Receptor

(ER

), crucial for its

antagonist profile.

Mecillinam Amidinopenicillin (UTI) Side-chain

The hexahydro-1H-

azepine ring

enhances stability

against

-lactamases and

improves Gram-

negative penetration.

Cetiedil Vasodilator Cationic Head

Blocks

channels; increases

RBC deformability

(antisickling).

Azelastine Antihistamine (H1) Basic Center The N-methylazepane

moiety interacts with

the anionic aspartate

residue in the H1
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receptor binding

pocket.

Case Study: Glycosidase Inhibition (Iminosugars)
Polyhydroxylated azepanes are potent inhibitors of glycosidases.[5][6][7] They function as

transition state analogues.

Mechanism: The flexible azepane ring mimics the distorted oxocarbenium ion transition state

of sugar hydrolysis more effectively than rigid piperidines (e.g., deoxynojirimycin).

Target:

-Galactosidase,

-Fucosidase, and NagZ (involved in Pseudomonas aeruginosa antibiotic resistance).

Key Insight: The 7-membered ring allows for the correct spatial arrangement of hydroxyl

groups to engage catalytic residues (glutamate/aspartate) while accommodating the ring

distortion required for catalysis.

Synthetic Strategies: Constructing the 7-Membered
Ring
The synthesis of functionalized azepanes requires overcoming the entropic and enthalpic

barriers of medium-ring formation.

Strategy A: Ring-Closing Metathesis (RCM)
Description: The most versatile method for chiral azepanes. Uses Grubbs catalysts to cyclize

dienes.

Utility: Allows for the introduction of stereocenters before cyclization (using the "chiral pool"

approach from sugars or amino acids).

Constraint: Requires high dilution to avoid intermolecular polymerization.
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Strategy B: Ring Expansion (Schmidt/Beckmann)
Description: Expansion of a cyclohexanone to a caprolactam (azepan-2-one), followed by

reduction.

Utility: Excellent for accessing simple, achiral azepane cores or those with specific

substitution patterns derived from available cyclohexanones.

Schmidt Reaction: Reaction of a ketone with hydrazoic acid (

).

Beckmann Rearrangement: Rearrangement of an oxime.

Strategy C: Dearomative Ring Expansion (Emerging)
Description: Recent work (e.g., Manchester group, 2024) utilizes the expansion of

nitroarenes or benzylamines.

Utility: Converts flat, aromatic precursors directly into 3D,

-rich azepane scaffolds in few steps.

Detailed Protocol: Synthesis of a Chiral
Polyhydroxylated Azepane
Objective: Synthesis of a tetrahydroxyazepane (glycosidase inhibitor precursor) via Ring-

Closing Metathesis (RCM). Rationale: This route demonstrates the control of stereochemistry

(from D-mannitol or similar sugar) and the efficiency of RCM for 7-membered rings.

Materials:
Precursor: Di-O-isopropylidene-D-mannitol derived bis-vinyl amine (chiral diene).

Catalyst: Grubbs II Catalyst (G2).

Solvent: Dichloromethane (DCM), anhydrous, degassed.

Reagents: Trifluoroacetic acid (TFA) for deprotection.
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Step-by-Step Methodology:
Substrate Preparation (N-Alkylation):

Dissolve the chiral bis-vinyl amine (1.0 equiv) in DMF.

Add Benzyl bromide (BnBr, 1.1 equiv) and

(2.0 equiv).

Stir at RT for 12 h to protect the nitrogen.

Checkpoint: Verify mono-alkylation via TLC/LC-MS.

Ring-Closing Metathesis (The Critical Step):

Dilution Rule: Prepare a 0.005 M solution of the diene in degassed DCM. Note: High

dilution is mandatory to favor intramolecular cyclization over oligomerization.

Catalyst Addition: Add Grubbs II catalyst (5 mol%) under an Argon atmosphere.

Reflux: Heat to reflux (40°C) for 4–12 hours. Monitor the disappearance of the starting

diene by TLC.

Quenching: Add DMSO (50 equiv relative to catalyst) and stir for 12 h to sequester the

ruthenium species, or use a commercial scavenger resin.

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel,

Hexane/EtOAc).

Result: Unsaturated azepine derivative.[7]

Functionalization (Dihydroxylation):

Dissolve the azepine in acetone/water (4:1).

Add N-Methylmorpholine N-oxide (NMO, 2.0 equiv) and

(catalytic, 1 mol%).
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Stir at RT for 6 h. This installs the final hydroxyl groups with syn-stereospecificity relative

to the existing chiral centers.

Quench with saturated

.

Deprotection:

Hydrogenolysis (

, Pd/C) to remove the benzyl group and reduce any remaining double bonds if necessary.

Acid hydrolysis (TFA/Water) if acetonide protecting groups were used on the sugar

backbone.

Validation Criteria:

1H NMR: Look for the disappearance of terminal alkene protons (

5.0–6.0 ppm) and the appearance of ring protons.

Mass Spec: Confirm the molecular ion

.
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Click to download full resolution via product page

Caption: Comparison of three primary synthetic routes to access the azepane core, highlighting

precursor diversity.

Diagram 2: Azepane Pharmacophore & Conformational
Logic

Azepane Core
(7-Membered Ring)

Conformational Dynamics

Twist-Chair
(Global Min)

Twist-Boat
(Induced Fit)

Binding Interactions

Rigid Binding Flexible Adaptation

N1: Basic Center
(Salt Bridge w/ Asp/Glu)

C3/C4/C5: Hydrophobic
Vectors

Poly-OH: H-Bond Network
(Glycosidase Mimicry)

Click to download full resolution via product page

Caption: The relationship between azepane conformational flexibility (Twist-Chair/Boat) and

specific pharmacophoric binding events.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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